2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Overview
Description
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and an oxazole ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring followed by the introduction of the piperidine moiety. Common synthetic routes include:
Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Final Assembly: The final step involves coupling the oxazole and piperidine intermediates, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperidine: Shares the piperidine and fluorobenzyl moieties but lacks the oxazole ring.
2-(4-Fluorophenyl)oxazole: Contains the oxazole and fluorobenzyl groups but does not have the piperidine ring.
Uniqueness
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and piperidine rings, along with the fluorobenzyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;;/h4-7,10,14,17H,1-3,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZORSADPKKTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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